H-D-Ser(Bzl)-OH.HCl
Overview
Description
Scientific Research Applications
Crystallographic Studies
H-D-Ser(Bzl)-OH.HCl has been studied in crystallographic analyses to understand its molecular structure. Research employing X-ray diffraction, low-temperature Fourier transform infrared spectroscopy, and DFT calculations has detailed the molecular structure of similar compounds like DL-serine hydrochloride, providing insights into their vibrational spectra, hydrogen bonding, and molecular conformations (Jarmelo et al., 2008).
Synthetic Methodology
Studies on the synthetic methodologies of compounds related to H-D-Ser(Bzl)-OH.HCl, such as benzyl O-benzyl-L-serinate hydrochloride, have been conducted to optimize the production processes and yields. These methodologies involve various chemical reactions and conditions to synthesize the desired compounds, providing valuable information for the chemical synthesis industry (Yang Da-cheng, 2003).
Surface-Enhanced Raman Scattering (SERS) Applications
The compound has found applications in the field of Surface-Enhanced Raman Scattering (SERS), a technique used for enhancing the Raman scattering of molecules. Studies show that related silver nanosheet hierarchical clubbed micro/nanostructured arrays exhibit excellent SERS performance, indicating the potential applications of H-D-Ser(Bzl)-OH.HCl in trace analysis and detection of chemicals through its SERS activity (Haibao Zhang et al., 2019).
Electrochemical Studies
The compound is also relevant in electrochemical studies, where its related counterparts are used to understand the electroreduction activities on various metal surfaces. This has implications in fields like corrosion inhibition and electrocatalysis, contributing to the understanding of reaction mechanisms at the molecular level (Xiao Li et al., 2005).
properties
IUPAC Name |
(2R)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJXTCPYWRWTDZ-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ser(Bzl)-OH.HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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